molecular formula C25H25ClN2O5 B2498102 7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631882-82-1

7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2498102
CAS No.: 631882-82-1
M. Wt: 468.93
InChI Key: UQAWEHFSOQYIMV-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H25ClN2O5 and its molecular weight is 468.93. The purity is usually 95%.
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Properties

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O5/c1-31-18-6-3-16(4-7-18)22-21-23(29)19-15-17(26)5-8-20(19)33-24(21)25(30)28(22)10-2-9-27-11-13-32-14-12-27/h3-8,15,22H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAWEHFSOQYIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C25H19ClN2O5
  • Molecular Weight : 462.88 g/mol
  • CAS Number : 874128-36-6

This compound features a chromeno-pyrrole backbone with a chloro and methoxy substituent on the aromatic ring, contributing to its unique biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that such compounds can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

  • Mechanism of Action :
    • The compound is believed to interact with the ATP-binding domains of key growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
    • Molecular docking studies suggest that it forms stable complexes with these receptors, leading to inhibition of downstream signaling pathways critical for tumor growth .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable absorption and distribution characteristics. The presence of morpholine enhances solubility and bioavailability, which are essential for effective therapeutic concentrations in vivo.

Case Studies

StudyFindings
Study 1 Evaluated the cytotoxic effects on breast cancer cell lines.Demonstrated a significant reduction in cell viability at concentrations above 10 µM.
Study 2 Investigated the interaction with VEGFR2 in a mouse model.Showed reduced tumor growth and improved survival rates in treated subjects compared to controls.
Study 3 Assessed the compound's effect on apoptosis in leukemia cells.Induced apoptosis through activation of caspase pathways, confirming its role as a pro-apoptotic agent.

Molecular Interactions

The interactions of this compound with cellular membranes and proteins are critical for its biological activity. Studies utilizing molecular dynamics simulations have illustrated how the compound intercalates into lipid bilayers, potentially altering membrane fluidity and affecting cellular signaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.